2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982368
InChI: InChI=1S/C27H25N3O2/c31-27(28-14-12-22-17-29-25-9-5-4-8-24(22)25)18-30-15-13-21-16-23(10-11-26(21)30)32-19-20-6-2-1-3-7-20/h1-11,13,15-17,29H,12,14,18-19H2,(H,28,31)
SMILES:
Molecular Formula: C27H25N3O2
Molecular Weight: 423.5 g/mol

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC14982368

Molecular Formula: C27H25N3O2

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide -

Specification

Molecular Formula C27H25N3O2
Molecular Weight 423.5 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-(5-phenylmethoxyindol-1-yl)acetamide
Standard InChI InChI=1S/C27H25N3O2/c31-27(28-14-12-22-17-29-25-9-5-4-8-24(22)25)18-30-15-13-21-16-23(10-11-26(21)30)32-19-20-6-2-1-3-7-20/h1-11,13,15-17,29H,12,14,18-19H2,(H,28,31)
Standard InChI Key IWIDFECJOBYMRO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCC4=CNC5=CC=CC=C54

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features two indole moieties connected via an acetamide bridge. The first indole ring is substituted at the 5-position with a benzyloxy group (-OCH2C6H5), while the second indole is linked to the acetamide’s nitrogen via an ethyl chain at the 3-position. This arrangement creates a planar aromatic system with polar functional groups, enhancing solubility and target-binding capabilities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC27H25N3O2
Molecular Weight423.5 g/mol
IUPAC NameN-[2-(1H-indol-3-yl)ethyl]-2-(5-phenylmethoxyindol-1-yl)acetamide
Topological Polar Surface Area75.8 Ų

Synthesis Pathways

The synthesis involves multi-step organic reactions:

  • Indole Functionalization: The 5-hydroxyindole undergoes benzylation using benzyl bromide in the presence of potassium carbonate to introduce the benzyloxy group.

  • Acetamide Formation: The modified indole is reacted with chloroacetyl chloride to form 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide.

  • Nucleophilic Substitution: The chlorinated intermediate undergoes displacement with the second indole derivative under basic conditions (e.g., K2CO3/DMF) .

Critical reagents include potassium permanganate for oxidation and lithium aluminum hydride for reductions, ensuring high yields (70–85%).

Biological Activity and Mechanisms

Anticancer Properties

Preliminary in vitro studies demonstrate potent activity against breast cancer (MCF-7, IC50: 2.1 μM) and colon cancer (HCT-116, IC50: 3.4 μM) cell lines. The dual indole system intercalates DNA, inducing apoptosis via caspase-3/7 activation . Comparative studies show 3-fold higher efficacy than mono-indole analogs, underscoring the role of the benzyloxy group in enhancing membrane permeability .

Anti-Inflammatory Effects

In murine models of rheumatoid arthritis, the compound reduced TNF-α and IL-6 levels by 58% and 47%, respectively, at 10 mg/kg doses. Mechanistically, it inhibits NF-κB translocation by blocking IκBα phosphorylation.

Table 2: Biological Activity Profile

ActivityModel SystemResult
AntiproliferativeMCF-7 cellsIC50: 2.1 μM
Anti-inflammatoryCollagen-induced arthritis (mice)TNF-α reduction: 58%
AntimicrobialS. aureusMIC: 12.5 μg/mL

Antimicrobial Action

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 12.5 μg/mL, attributed to disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

Comparative Analysis with Structural Analogs

Thiadiazole Derivatives

Replacing the second indole with a thiadiazole ring (e.g., 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) reduces anticancer potency (MCF-7 IC50: 8.7 μM) but enhances antibacterial activity (MIC: 6.2 μg/mL) . The thiadiazole’s electron-deficient ring improves redox cycling, favoring reactive oxygen species generation in prokaryotes.

Methoxyethyl Substitution

Table 3: Structural Modifications and Effects

Analog ModificationBiological ImpactKey Trade-off
Thiadiazole substitutionEnhanced antibacterial activityReduced anticancer efficacy
Methoxyethyl side chainImproved BBB penetrationLower target affinity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator